![molecular formula C27H32N6O2 B1624295 Myoseverin B CAS No. 361431-27-8](/img/structure/B1624295.png)
Myoseverin B
Overview
Description
Myoseverin B is a natural product that belongs to the family of macrolide toxins. It was first isolated from the marine sponge Mycale sp. in 1997. The compound has been found to have potent biological activity against cancer cells and has been the subject of intense scientific research in recent years.
Scientific Research Applications
Microtubule-Binding and Cellular Effects
Myoseverin interacts with microtubules, inducing the reversible fission of multinucleated myotubes into mononucleated fragments. This process is significant for promoting DNA synthesis and cell proliferation upon the compound's removal. It does not reverse the biochemical differentiation process but influences the expression of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes. These effects are consistent with pathways involved in wound healing and tissue regeneration (Rosania et al., 2000).
Angiogenesis Inhibition
Studies have shown that myoseverin B can inhibit angiogenesis by affecting endothelial cell function and the differentiation of endothelial progenitor cells. It potently inhibits proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner and suppresses VEGF-induced HUVEC migration. This suggests its effectiveness in inhibiting new vessel growth, which could have implications for cancer treatment and tissue engineering applications (Park et al., 2006).
Myogenic Differentiation and Stem Cell Applications
Myoseverin B has been investigated for its ability to inhibit and reverse myogenic differentiation. By targeting microtubule polymerization, it can revert terminally differentiated myotubes to a mononucleated state responsive to growth and differentiation conditions. This reversible effect, distinct from the cytotoxic effects of other microtubule-disrupting molecules, highlights its potential in muscle regeneration and stem cell differentiation research (Perez et al., 2002).
Synthetic Derivatives and Biological Evaluation
Research into synthetic derivatives of myoseverin has expanded its potential applications. These derivatives have been screened for their ability to inhibit spindle assembly in Xenopus egg extracts and microtubule disassembly in vitro. Selected compounds showing promise as anticancer drug candidates due to their ability to interfere with normal mitotic spindle assembly and cell cycle arrest in cancer cells (Chang et al., 2001).
properties
IUPAC Name |
9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZXYJOSNSTJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC(=N2)NCC4=CC=C(C=C4)OC)N(C=N3)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432736 | |
Record name | Myoseverin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myoseverin B | |
CAS RN |
361431-27-8 | |
Record name | Myoseverin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.